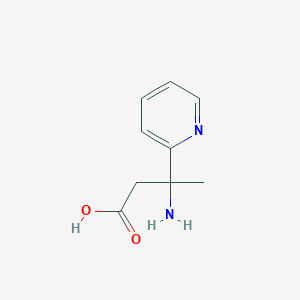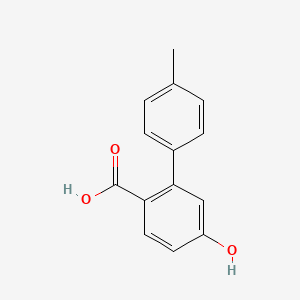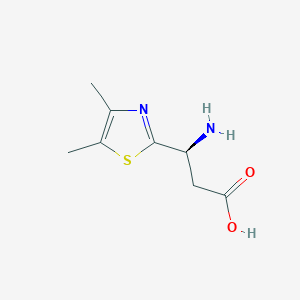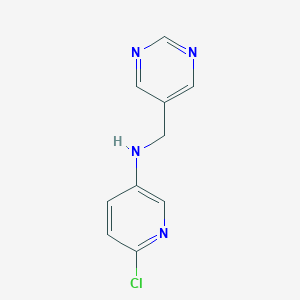
6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H9ClN4 It is a derivative of pyridine and pyrimidine, which are both aromatic heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with pyrimidine-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the reaction can be catalyzed by p-toluenesulfonic acid and carried out in toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-tubercular and anti-inflammatory activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying biological processes and pathways, especially those involving pyridine and pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Similar structure but with a methyl group instead of a chlorine atom.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a nitro group and a pyrazolyl moiety.
5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine: Another pyridinylpyrimidine derivative with different substituents.
Uniqueness
6-Chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is unique due to its specific combination of pyridine and pyrimidine rings, along with the chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN4 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
6-chloro-N-(pyrimidin-5-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H9ClN4/c11-10-2-1-9(6-15-10)14-5-8-3-12-7-13-4-8/h1-4,6-7,14H,5H2 |
InChI Key |
FEDCGLSBPLMGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC2=CN=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-Pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13296843.png)

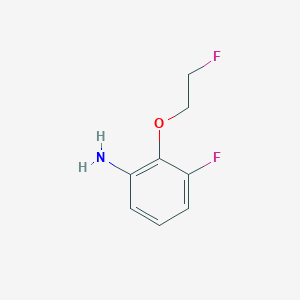


![N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline](/img/structure/B13296864.png)
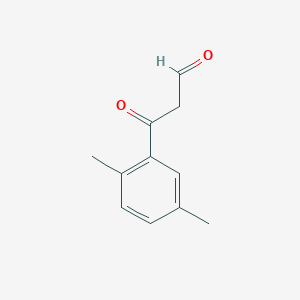
amine](/img/structure/B13296875.png)
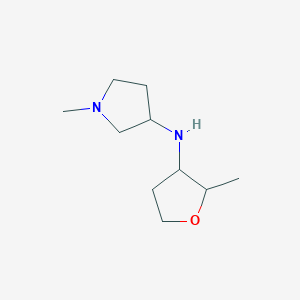
![3-[3-(Aminomethyl)phenyl]-1-phenylurea](/img/structure/B13296893.png)
